molecular formula C25H23NO5 B14857927 Fmoc-(betaR)-beta-OMe-L-Phenylalanine

Fmoc-(betaR)-beta-OMe-L-Phenylalanine

Cat. No.: B14857927
M. Wt: 417.5 g/mol
InChI Key: YGLRUBOJLHVWSW-XZOQPEGZSA-N
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Description

Fmoc-(betaR)-beta-OMe-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(betaR)-beta-OMe-L-Phenylalanine typically involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a solid support and sequentially built up .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(betaR)-beta-OMe-L-Phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the phenylalanine moiety.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylalanine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(betaR)-beta-OMe-L-Phenylalanine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amine group during peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(betaR)-beta-OMe-L-Phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of phenylalanine, preventing unwanted reactions during the synthesis process. The Fmoc group can be easily removed under mild basic conditions, such as treatment with piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the beta-methoxy group, which can influence the compound’s reactivity and interactions. The Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-phenylpropanoic acid

InChI

InChI=1S/C25H23NO5/c1-30-23(16-9-3-2-4-10-16)22(24(27)28)26-25(29)31-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-23H,15H2,1H3,(H,26,29)(H,27,28)/t22-,23+/m0/s1

InChI Key

YGLRUBOJLHVWSW-XZOQPEGZSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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